molecular formula C14H12F3N5O B2505282 N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097918-52-8

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B2505282
CAS No.: 2097918-52-8
M. Wt: 323.279
InChI Key: CIZKHIFUVYHKBF-UHFFFAOYSA-N
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Description

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a pyridazine moiety. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable compound in various fields such as agrochemicals, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, including the formation of the trifluoromethylpyridine intermediate, followed by its coupling with azetidine and pyridazine derivatives. One common method for synthesizing trifluoromethylpyridine derivatives is through the use of Suzuki–Miyaura coupling reactions, which involve the reaction of boron reagents with halogenated pyridines under palladium catalysis . The reaction conditions for these couplings are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The use of advanced purification techniques such as chromatography and crystallization is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and stability. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is unique due to its combination of trifluoromethyl, azetidine, and pyridazine moieties, which impart distinct physicochemical properties and biological activities. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c15-14(16,17)11-4-3-9(6-18-11)13(23)22-7-10(8-22)20-12-2-1-5-19-21-12/h1-6,10H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZKHIFUVYHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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